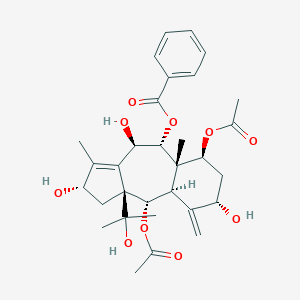

9-Deacetyl-9-benzoyl-10-debenzoyltaxchinin A

Description

Properties

IUPAC Name |

[(2S,4R,5R,5aS,6S,8S,9aR,10S,10aS)-6,10-diacetyloxy-2,4,8-trihydroxy-10a-(2-hydroxypropan-2-yl)-3,5a-dimethyl-9-methylidene-2,4,5,6,7,8,9a,10-octahydro-1H-benzo[g]azulen-5-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H40O10/c1-15-20(34)13-22(39-17(3)32)30(7)24(15)26(40-18(4)33)31(29(5,6)38)14-21(35)16(2)23(31)25(36)27(30)41-28(37)19-11-9-8-10-12-19/h8-12,20-22,24-27,34-36,38H,1,13-14H2,2-7H3/t20-,21-,22-,24-,25+,26-,27-,30+,31-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJRNRUMUBVLZKF-SRXXEXFGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(C3(C(CC(C(=C)C3C(C2(CC1O)C(C)(C)O)OC(=O)C)O)OC(=O)C)C)OC(=O)C4=CC=CC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@H]([C@@H]([C@@]3([C@H](C[C@@H](C(=C)[C@H]3[C@@H]([C@@]2(C[C@@H]1O)C(C)(C)O)OC(=O)C)O)OC(=O)C)C)OC(=O)C4=CC=CC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H40O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

572.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Origin of 9-Deacetyl-9-benzoyl-10-debenzoyltaxchinin A: A Technical Guide

This guide provides an in-depth exploration of the origins, both natural and synthetic, of the taxane diterpenoid, 9-Deacetyl-9-benzoyl-10-debenzoyltaxchinin A. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the complex chemistry and biology of this class of molecules.

Introduction: A Member of the Storied Taxane Family

This compound belongs to the taxane family, a class of diterpenoid compounds that have garnered significant attention in the scientific community, primarily due to the potent anti-cancer activity of its most famous member, paclitaxel (Taxol).[1] These molecules are characterized by a complex tricyclic 6-8-6 carbon skeleton.[1] this compound is a naturally occurring taxoid that has been isolated from various yew species, contributing to the rich chemical diversity of the Taxus genus.[2][3] Understanding the origin of this specific analogue is crucial for appreciating the intricate biosynthetic machinery within these plants and for exploring potential avenues for synthetic production and derivatization.

Natural Origin and Biosynthesis

The primary origin of this compound is from plants of the genus Taxus. It has been specifically reported to be isolated from the stem-barks of Taxus baccata L. cv. stricta.[2][3] The biosynthesis of taxanes is a complex, multi-step process involving a host of specialized enzymes. While the complete pathway for every taxane is not fully elucidated, the general steps are understood and provide a framework for postulating the formation of this compound.

The biosynthesis begins with the cyclization of geranylgeranyl diphosphate (GGPP) to form the taxane skeleton. This is followed by a series of modifications, including hydroxylations, acetylations, and benzoylations, which are catalyzed by specific enzymes.

Plausible Biosynthetic Pathway

The formation of this compound likely proceeds through the following key stages:

-

Taxane Core Formation: The universal precursor for diterpenoids, geranylgeranyl diphosphate (GGPP), is cyclized by taxadiene synthase (TDS) to form taxa-4(5),11(12)-diene, the parent hydrocarbon of the taxane skeleton.

-

Hydroxylation Events: A series of cytochrome P450 monooxygenases (CYP450s) introduce hydroxyl groups at various positions on the taxane core.[4] This is a critical step in creating the chemical diversity of taxanes.

-

Acylations and Benzoylations: Acyltransferases and benzoyltransferases then catalyze the addition of acetyl and benzoyl groups to the hydroxylated taxane core. The specific pattern of these additions is what defines the final taxane molecule.

Based on the structure of this compound, its biosynthesis would involve the enzymatic removal (deacetylation) of an acetyl group at the C9 position and the removal (debenzoylation) of a benzoyl group at the C10 position from a precursor molecule, followed by the addition of a benzoyl group at the C9 position.

Caption: Plausible biosynthetic pathway for this compound.

Isolation from Natural Sources

The isolation of this compound from its natural source, such as the bark of Taxus baccata, is a multi-step process that relies on chromatographic techniques. The general workflow involves extraction, partitioning, and a series of chromatographic separations.

Representative Isolation Protocol

The following is a representative, step-by-step protocol for the isolation of taxanes, which would be applicable for obtaining this compound.

-

Extraction:

-

Air-dried and powdered stem-bark of Taxus baccata is extracted exhaustively with a solvent such as methanol or ethanol at room temperature.

-

The solvent is then removed under reduced pressure to yield a crude extract.

-

-

Solvent Partitioning:

-

The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.

-

-

Chromatographic Separation:

-

The fraction containing the target compound (typically the chloroform or ethyl acetate fraction) is subjected to column chromatography on silica gel.

-

The column is eluted with a gradient of solvents, for example, a mixture of hexane and ethyl acetate, with increasing polarity.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

-

Purification:

-

Fractions containing the desired compound are combined and further purified using repeated column chromatography or preparative high-performance liquid chromatography (HPLC) until a pure compound is obtained.

-

-

Structure Elucidation:

-

The structure of the isolated compound is then determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

-

Caption: General workflow for the isolation and purification of taxanes.

Chemical Synthesis of Related Compounds

While the total chemical synthesis of this compound is not widely reported, the synthesis of derivatives of the related compound, taxchinin A, has been accomplished.[5] This work is significant as it provides a synthetic route to novel taxane analogues and allows for the exploration of their structure-activity relationships.

The synthetic strategies for taxchinin A derivatives often involve semi-synthesis, starting from a readily available natural taxane and modifying its structure through a series of chemical reactions. These modifications can include oxidations, reductions, and the addition of new functional groups.

Table 1: Comparison of Taxane Origins

| Aspect | This compound | Taxol (Paclitaxel) |

| Primary Natural Source | Taxus baccata L. cv. stricta[2][3] | Taxus brevifolia |

| Biosynthetic Precursor | Geranylgeranyl Diphosphate (GGPP) | Geranylgeranyl Diphosphate (GGPP) |

| Key Biosynthetic Enzymes | Cytochrome P450s, Acyltransferases, Benzoyltransferases | Cytochrome P450s, Acyltransferases, Benzoyltransferases[4] |

| Commercial Production | Primarily through isolation from natural sources | Semi-synthesis from 10-deacetylbaccatin III |

Conclusion

The origin of this compound is rooted in the complex biosynthetic pathways of yew trees, specifically Taxus baccata. Its formation is a testament to the intricate enzymatic machinery that generates the vast diversity of taxane structures. While its primary source remains natural extraction, the ongoing research into the synthesis of related taxanes opens up possibilities for future production of this and other novel taxoids. A thorough understanding of both the natural and potential synthetic origins of this compound is essential for its further investigation and potential applications in medicine and scientific research.

References

-

Traxal Technologies. This compound. [Link]

-

Li, Y., et al. (2008). Synthesis, cytotoxic activity, and SAR analysis of the derivatives of taxchinin A and brevifoliol. Bioorganic & Medicinal Chemistry, 16(10), 5567-5575. [Link]

-

Croteau, R., et al. (2006). Cytochrome P450 oxygenases of Taxol biosynthesis. Phytochemistry Reviews, 5(1), 75-97. [Link]

-

Shi, Q. W., et al. (2007). Taxanes and taxoids of the genus Taxus – A comprehensive inventory of chemical diversity. Phytochemistry, 68(14), 1849-1889. [Link]

Sources

- 1. Characterization and heterologous reconstitution of Taxus biosynthetic enzymes leading to baccatin III - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, cytotoxic activity, and SAR analysis of the derivatives of taxchinin A and brevifoliol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Taxane diterpenoids from the bark of Taxus yunnanensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cytochrome P450 oxygenases of Taxol biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, cytotoxic activity, and SAR analysis of the derivatives of taxchinin A and brevifoliol - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Sourcing of 9-Deacetyl-9-benzoyl-10-debenzoyltaxchinin A

Abstract

This technical guide provides a comprehensive overview of the natural sourcing, isolation, and analytical validation of the taxane diterpenoid, 9-deacetyl-9-benzoyl-10-debenzoyltaxchinin A. This document details the primary botanical source, outlines a robust, field-proven methodology for extraction and purification, and presents the requisite spectroscopic data for unambiguous structural confirmation. The protocols described herein are designed to be self-validating, ensuring scientific integrity and reproducibility for researchers in natural product chemistry and oncology drug discovery.

Introduction to a Unique Taxane Diterpenoid

The genus Taxus (Yew) is a well-established source of complex diterpenoids, famously yielding paclitaxel (Taxol®), a cornerstone of modern cancer chemotherapy. Beyond paclitaxel, these species synthesize a vast arsenal of structurally diverse "taxoids." These compounds are of significant interest to the scientific community, not only as potential direct therapeutic agents but also as precursors for the semi-synthesis of more potent drug candidates and as tools for understanding the intricate biosynthetic pathways within the yew tree.

One such compound is this compound, a taxoid distinguished by its specific substitution pattern. The structural nuances of these minor taxoids are critical, as subtle changes in functional groups can dramatically alter biological activity, such as cytotoxicity or interaction with microtubule dynamics. This guide focuses on the definitive natural source and the detailed scientific process for obtaining this specific phytochemical.

Primary Natural Source: Taxus baccata L. cv. stricta

The definitive natural source for this compound is the stem bark of the European Yew, Taxus baccata L. cv. stricta .[1][2][3] This cultivar is a specific variety of the common yew, and phytochemical investigations have confirmed it as a reliable reservoir for this particular taxoid. While other Taxus species, such as Taxus wallichiana and Taxus mairei, are rich in other taxanes, T. baccata cv. stricta has been explicitly identified in the foundational research detailing the isolation of this compound.

Rationale for Sourcing from Stem Bark: In Taxus species, the distribution and concentration of taxoids vary significantly between different parts of the plant (needles, twigs, bark, roots). The bark is a well-documented concentration site for a wide array of taxane diterpenoids, making it the logical and validated starting material for the isolation of this compound.[1][2]

Isolation and Purification Workflow

The isolation of a single, pure taxoid from a complex plant extract is a multi-step process requiring a systematic combination of extraction and chromatographic techniques. The causality behind this workflow is to progressively enrich the target compound by removing classes of interfering substances based on their differing polarities and molecular sizes.

Biomass Preparation

-

Collection: Harvest stem bark from mature Taxus baccata L. cv. stricta specimens.

-

Drying: Air-dry the bark in a well-ventilated area, protected from direct sunlight, to reduce moisture content. This prevents microbial degradation and concentrates the biomass.

-

Milling: Grind the dried bark into a coarse powder (e.g., 20-40 mesh).

-

Scientific Rationale: Increasing the surface area of the plant material is critical for achieving efficient penetration of the extraction solvent, thereby maximizing the yield of the target analytes.

-

Step-by-Step Experimental Protocol

The following protocol is synthesized from established methodologies for taxoid isolation, specifically adapted for this compound.

Step 1: Primary Solvent Extraction

-

Macerate the powdered T. baccata stem bark (e.g., 1 kg) in methanol (MeOH) at room temperature for 48-72 hours with occasional agitation.

-

Filter the extract and repeat the extraction process on the plant residue two more times to ensure exhaustive extraction.

-

Combine the methanolic filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to yield a crude methanolic extract.

-

Expert Insight: Methanol is selected for its polarity, which is highly effective at solubilizing the broad range of taxoids present in the bark. Room temperature extraction is preferred over heating to minimize the degradation of thermally labile compounds.

-

Step 2: Liquid-Liquid Partitioning for Enrichment

-

Resuspend the crude methanolic extract in a mixture of water and methanol (e.g., 9:1 v/v).

-

Perform a liquid-liquid partition by extracting this aqueous suspension with dichloromethane (CH₂Cl₂).

-

Separate the layers and collect the CH₂Cl₂ fraction, which will contain the taxoids and other lipophilic compounds. The more polar aqueous layer, containing sugars and other water-soluble components, is discarded.

-

Dry the CH₂Cl₂ fraction over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent in vacuo to yield an enriched taxoid fraction.

-

Expert Insight: This partitioning step is a critical purification stage. Dichloromethane is immiscible with the aqueous methanol and has a high affinity for the moderately polar taxane core, effectively separating the target compounds from highly polar impurities.

-

Step 3: Initial Purification by Silica Gel Column Chromatography

-

Adsorb the dried CH₂Cl₂ extract onto a small amount of silica gel (SiO₂).

-

Load the adsorbed material onto a larger silica gel column packed in a non-polar solvent (e.g., hexane or chloroform).

-

Elute the column with a step gradient of increasing polarity, typically using mixtures of chloroform and methanol (e.g., starting with 100% CHCl₃ and gradually increasing the percentage of MeOH to 5-10%).

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC), visualizing with an appropriate stain (e.g., vanillin-sulfuric acid) and UV light.

-

Self-Validation: The TLC analysis at this stage is a crucial validation step. Fractions showing a similar profile and containing spots with the expected Rf value for taxoids are pooled. The original research noted that fractions with high affinity for anti-10-deacetylbaccatin III antibodies were eluted with a CHCl₃-MeOH (95:5) mixture.

-

Step 4: High-Resolution Purification by High-Speed Countercurrent Chromatography (HSCCC)

-

Subject the enriched, pooled fractions from the silica column to HSCCC. This technique is a form of liquid-liquid chromatography that avoids solid supports, minimizing irreversible adsorption and sample degradation.

-

A suitable biphasic solvent system must be employed. The choice of system depends on the polarity of the target compound.

-

The fractions obtained from HSCCC are again analyzed by HPLC to assess purity.

-

Fractions containing the pure this compound are combined and the solvent is removed to yield the final product.

-

Expert Insight: HSCCC is particularly effective for separating structurally similar compounds like taxoids, which can be challenging to resolve using traditional solid-phase chromatography. The original isolation of the target compound successfully utilized this advanced technique for final purification.

-

dot graph TD { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style="filled,rounded", fontname="Arial", fillcolor="#FFFFFF", fontcolor="#202124", penwidth=2, color="#5F6368"]; edge [fontname="Arial", color="#34A853", penwidth=2];

} caption: Isolation Workflow for this compound

Analytical Validation and Structural Elucidation

The identity and purity of the isolated compound must be rigorously confirmed through modern spectroscopic techniques. This process serves as the ultimate validation of the isolation protocol.

Spectroscopic Data

The structure of this compound was originally elucidated using a combination of mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy. The expected data are summarized below.

| Technique | Parameter | Expected Observation |

| Mass Spectrometry | Molecular Formula | C₃₁H₄₀O₁₁ |

| Molecular Weight | 588.65 g/mol | |

| HR-ESI-MS | [M+Na]⁺ ion peak consistent with the calculated exact mass. | |

| ¹H NMR | Aromatic Protons | Signals corresponding to the benzoyl group protons. |

| (in CDCl₃) | Taxane Core Protons | A complex series of multiplets in the aliphatic and oxygenated methine/methylene regions, characteristic of the taxane skeleton. |

| Acetate Protons | Singlet signals corresponding to the methyl protons of acetate groups. | |

| ¹³C NMR | Carbonyl Carbons | Resonances in the ~170 ppm region for ester carbonyls. |

| (in CDCl₃) | Aromatic Carbons | Signals corresponding to the benzoyl group carbons. |

| Taxane Core Carbons | A full complement of signals corresponding to the carbons of the diterpenoid core, including oxygenated carbons in the 70-85 ppm region. |

Trustworthiness through Data Correlation: The definitive confirmation of the structure relies on two-dimensional NMR experiments (such as COSY, HSQC, and HMBC), which establish the connectivity between protons and carbons, allowing for the complete and unambiguous assignment of the molecular skeleton and the precise location of all functional groups.

Yield and Biological Activity

Yield: The yield of minor taxoids like this compound is typically low. While precise figures can vary based on the specific plant population, age, and environmental conditions, yields are generally in the range of 0.001% to 0.01% of the initial dry weight of the bark.

Biological Activity: While many taxoids exhibit potent cytotoxic and anti-mitotic properties by stabilizing microtubules, the specific biological activity profile of this compound is not as extensively documented as that of paclitaxel. However, all taxoids are generally investigated for their potential as cytotoxic agents.[4] The interest in such compounds lies in their potential to overcome mechanisms of resistance to first-line taxane drugs or to exhibit novel mechanisms of action.

Conclusion

This compound is a naturally occurring taxoid sourced from the stem bark of Taxus baccata L. cv. stricta. Its successful isolation hinges on a logical, multi-stage workflow involving methanolic extraction, dichloromethane partitioning, and sequential chromatographic purifications, culminating in a high-resolution technique like HSCCC. The validation of the final product is dependent on rigorous spectroscopic analysis. This guide provides the foundational knowledge and methodological framework for researchers to reliably isolate and study this unique natural product, contributing to the broader exploration of the Taxus genus for novel therapeutic leads.

References

-

Vanhaelen-Fastré, R. J., et al. (1996). Immunological Detection and Isolation of a New Taxoid from the Stem Bark of Taxus baccata. Journal of Natural Products, 59(2), 169–172. [Link]

-

Traxal Technologies. This compound. [Link]

-

Krol, S. K., et al. (2005). Cytotoxic, Antiviral (In-Vitro and In-Vivo), Immunomodulatory Activity and Influence on Mitotic Divisions of Three Taxol Derivatives. Journal of Pharmacy and Pharmacology, 57(6), 791-7. [Link]

-

Pharmaffiliates. 9-Deacetyl-9-benzoyl- 10-debenzoyl-4β,20-epoxytaxchinin A. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. traxtal.com [traxtal.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Cytotoxic, antiviral (in-vitro and in-vivo), immunomodulatory activity and influence on mitotic divisions of three taxol derivatives: 10-deacetyl-baccatin III, methyl (N-benzoyl-(2'R,3'S)-3'-phenylisoserinate) and N-benzoyl-(2'R,3'S)-3'-phenylisoserine - PubMed [pubmed.ncbi.nlm.nih.gov]

Biosynthesis pathway of taxane diterpenoids in Taxus

An In-Depth Technical Guide to the Biosynthesis Pathway of Taxane Diterpenoids in Taxus

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Taxane diterpenoids, particularly the renowned anticancer agent paclitaxel (Taxol®), represent a class of highly complex and valuable plant-specialized metabolites derived from yew (Taxus spp.). The intricate biosynthetic pathway, involving an estimated 19 to 22 enzymatic steps, has been the subject of intensive research for decades, driven by the dual challenges of limited natural supply and the formidable complexity of chemical synthesis.[1][2] This guide provides a comprehensive exploration of the paclitaxel biosynthetic pathway, beginning with the formation of the core taxane skeleton from a universal isoprenoid precursor, proceeding through a labyrinthine series of oxygenations and acylations to form the key intermediate baccatin III, and culminating in the attachment of the functionally critical C13 side chain.[3][4] We will dissect the key enzymes, their mechanisms, and the regulatory networks that govern their expression. Furthermore, this document details field-proven experimental protocols for the analysis of taxanes and the characterization of biosynthetic enzymes, offering a robust resource for researchers aiming to elucidate, harness, and engineer this remarkable metabolic cascade.

The Genesis of the Taxane Skeleton: From Isoprenoid Precursor to Tricyclic Core

The journey to paclitaxel begins not in the specialized taxane pathway itself, but in the universal plastidial 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. This primary metabolic route supplies the fundamental five-carbon building blocks, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).[1][4] Geranylgeranyl diphosphate synthase (GGPPS) then catalyzes the condensation of three IPP molecules with one DMAPP molecule to form the C20 linear precursor, geranylgeranyl diphosphate (GGPP), the universal progenitor of diterpenoids.[1][4]

The first committed and rate-limiting step in taxane biosynthesis is the extraordinary cyclization of the acyclic GGPP into the tricyclic olefin, taxa-4(5),11(12)-diene.[5][6] This complex transformation is catalyzed by a single enzyme, taxadiene synthase (TXS) . The reaction proceeds through a proposed verticillyl cation intermediate, involving intramolecular proton transfer and two sequential ring closures to construct the distinctive 6-8-6 fused ring system of the taxane core.[7][8][9] While taxa-4(5),11(12)-diene is the major product, TXS also generates minor isomers, including taxa-4(20),11(12)-diene (isotaxadiene).[10]

Caption: Simplified pathway of taxane core modifications to Baccatin III.

Table 1: Key Enzymes in Taxane Core Biosynthesis

| Enzyme Name | Abbreviation | Gene Family | Substrate(s) | Product(s) |

| Taxadiene Synthase | TXS | Terpene Cyclase | Geranylgeranyl Diphosphate | Taxa-4(5),11(12)-diene |

| Taxadiene 5α-hydroxylase | T5αH | CYP725A4 | Taxa-4(5),11(12)-diene | Taxa-4(20),11(12)-dien-5α-ol |

| Taxadien-5α-ol-O-acetyltransferase | TAT | Acyltransferase | Taxa-4(20),11(12)-dien-5α-ol, Acetyl-CoA | Taxadien-5α-yl acetate |

| Taxane 10β-hydroxylase | T10βH | CYP450 | Taxadien-5α-yl acetate | Taxadien-5α-acetoxy-10β-ol |

| Taxane 13α-hydroxylase | T13αH | CYP450 | 5α-acetoxy-10β-hydroxytaxadiene | 5α-acetoxy-10β,13α-dihydroxytaxadiene |

| Taxane 2α-O-benzoyltransferase | TBT | Benzoyltransferase | 2-debenzoyl taxane intermediate, Benzoyl-CoA | 2-benzoyl taxane intermediate |

| 10-deacetylbaccatin III-10-O-acetyltransferase | DBAT | Acyltransferase | 10-deacetylbaccatin III, Acetyl-CoA | Baccatin III |

The Final Assembly: Synthesis and Attachment of the C13 Side Chain

The potent bioactivity of paclitaxel is critically dependent on the N-benzoyl-β-phenylisoserine side chain attached at the C13 position of the baccatin III core. [3]The biosynthesis of this side chain and its subsequent ligation represent the final phase of the pathway.

-

Formation of β-Phenylalanine : The process begins with the amino acid L-phenylalanine, which is converted to β-phenylalanine via an intramolecular rearrangement catalyzed by phenylalanine aminomutase (PAM) . [3][11]2. Side Chain Activation : The β-phenylalanine is then activated, likely by a β-phenylalanine-CoA ligase (PCL) , to form β-phenylalanoyl-CoA. [12]3. Ligation to Baccatin III : The activated side chain is transferred to the C13 hydroxyl group of baccatin III. This crucial esterification is catalyzed by baccatin III-3-amino-13-phenylpropanoyltransferase (BAPT) . [11][12][13]4. Final Modifications : The attached side chain undergoes two final modifications to yield paclitaxel. First, a hydroxylation occurs at the C2' position, catalyzed by a taxane 2'α-hydroxylase. [14]Second, the amino group at C3' is benzoylated by 3'-N-debenzoyl-2'-deoxytaxol-N-benzoyltransferase (DBTNBT) , using benzoyl-CoA as the acyl donor, to complete the synthesis of paclitaxel. [11][12][15]The enzymes BAPT and DBTNBT are often considered bottleneck steps in overall paclitaxel production. [11][13]

Caption: Final steps in paclitaxel synthesis via side chain assembly.

Experimental Protocols for Pathway Investigation

Advancing the understanding of taxane biosynthesis relies on a robust set of experimental methodologies. Here, we provide validated, step-by-step protocols for key workflows in the field.

Protocol 1: Extraction and HPLC Quantification of Taxanes

This protocol describes a standard method for extracting taxanes from Taxus cell cultures and quantifying paclitaxel and its precursors.

-

Objective : To quantify taxane content in biological samples.

-

Methodology :

-

Sample Preparation : Harvest Taxus cells by filtration and lyophilize to a constant dry weight. Grind the dried tissue into a fine powder.

-

Extraction : To 100 mg of dried powder, add 10 mL of methanol. Vortex vigorously for 1 minute.

-

Sonication : Sonicate the mixture for 1 hour at 25°C to ensure complete cell lysis and metabolite extraction. [3] 4. Clarification : Centrifuge the extract at 10,000 x g for 10 minutes. Collect the supernatant.

-

Preparation for HPLC : Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

-

HPLC Analysis : Inject 20 µL of the filtered extract onto a C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm). [3] 7. Chromatography : Elute with a gradient of acetonitrile and water. For example, a linear gradient from 20% to 80% acetonitrile over 40 minutes at a flow rate of 1 mL/min.

-

Detection & Quantification : Monitor the eluent using a UV detector at 227 nm. [3]Identify and quantify taxanes by comparing retention times and peak areas to those of authentic chemical standards.

-

Protocol 2: Workflow for Heterologous Expression and Functional Characterization of a Taxus CYP450

This workflow outlines the process of validating the function of a candidate gene, such as a putative taxane hydroxylase.

-

Objective : To confirm the catalytic activity of a candidate enzyme in the taxane pathway.

-

Methodology :

-

Gene Synthesis & Cloning : Synthesize the coding sequence of the candidate Taxus gene, codon-optimized for expression in Saccharomyces cerevisiae (yeast). Clone this gene into a yeast expression vector.

-

Yeast Transformation : Transform the expression plasmid into a suitable yeast strain. Co-transform with a plasmid expressing a cytochrome P450 reductase (CPR) from Taxus or Arabidopsis thaliana, which is essential for providing electrons to the CYP450.

-

Protein Expression : Grow the transformed yeast culture in an appropriate selection medium. Induce protein expression by adding galactose (if using a GAL promoter).

-

In Vivo Assay : After induction, supply the culture with the putative substrate (e.g., taxadien-5α-yl acetate for T10βH characterization). [16] 5. Metabolite Extraction : After 24-48 hours of incubation, harvest the yeast cells and extract metabolites using an organic solvent like ethyl acetate.

-

Product Analysis : Evaporate the solvent and redissolve the residue in methanol. Analyze the sample using Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Validation : Compare the mass and fragmentation pattern of any new peaks in the experimental sample to the expected mass of the hydroxylated product and, if available, an authentic standard. A successful assay will show substrate consumption and corresponding product formation only in the strain expressing the active CYP450.

-

Caption: Workflow for heterologous expression and enzyme validation.

Metabolic Engineering & Future Outlook: Towards Sustainable Production

The low abundance of paclitaxel in yew trees (0.01%–0.03% of dry weight) and the slow growth of the plant have made biotechnological production a major scientific goal. [17]Metabolic engineering efforts have focused on transferring the biosynthetic pathway into fast-growing, fermentable microbes like Escherichia coli and Saccharomyces cerevisiae. [10][17] Early successes included the high-level production of taxadiene (up to 1 g/L in E. coli) by engineering precursor pathways (MEP or MVA) and overexpressing a codon-optimized TXS. [17][18]However, progress beyond this initial step has been hampered by the difficulty of functionally expressing the large number of plant CYP450s, which often require specific membrane environments and redox partners. [10][19] More recent and highly promising strategies involve reconstructing the pathway in a plant host, Nicotiana benthamiana. [20][14]This approach leverages the native plant cellular machinery (e.g., endoplasmic reticulum for CYP450s), which is more compatible with the Taxus enzymes. Recent breakthroughs have led to the reconstitution of the entire pathway to baccatin III and even paclitaxel itself in tobacco, marking a significant milestone towards a fully renewable and scalable production platform. [2][14][21] The continued elucidation of the pathway, including the discovery of the final missing enzymes and regulatory transcription factors, will accelerate these engineering efforts. [2][22][23]The integration of synthetic biology tools, such as CRISPR-based gene regulation and AI-guided enzyme engineering, promises to overcome remaining bottlenecks, optimize metabolic flux, and potentially create novel taxane derivatives with improved therapeutic properties. [24][25]

References

-

Croteau, R., Ketchum, R. E., Long, R. M., Kaspera, R., & Wildung, M. R. (2006). Taxol biosynthesis and molecular genetics. Phytochemistry Reviews, 5(1), 75-97. [Link]

-

Golinejad, B., et al. (2023). Identification of rate-limiting enzymes involved in paclitaxel biosynthesis pathway affected by coronatine and methyl-β-cyclodextrin in Taxus baccata L. cell suspension cultures. Molecular Biology Reports. [Link]

-

Biocompare. (2025). Team Reveals Genetic Blueprint Key to Taxol Synthesis. Biocompare: The Buyer's Guide for Life Scientists. [Link]

-

ResearchGate. (n.d.). Outline of the Taxol biosynthetic pathway. ResearchGate. [Link]

-

Jennewein, S., et al. (2004). Cytochrome p450 taxadiene 5alpha-hydroxylase, a mechanistically unusual monooxygenase catalyzing the first oxygenation step of taxol biosynthesis. Proceedings of the National Academy of Sciences of the United States of America. [Link]

-

Hezari, M., et al. (1995). Cyclization of geranylgeranyl diphosphate to taxa-4(5),11(12)-diene is the committed step of taxol biosynthesis in Pacific yew. Journal of the American Chemical Society. [Link]

-

Allemann, R. K., & Croteau, R. (2021). Recent Advances in Metabolic Engineering, Protein Engineering, and Transcriptome-Guided Insights Toward Synthetic Production of Taxol. Frontiers in Bioengineering and Biotechnology. [Link]

-

Hassan, S. S., et al. (2021). Metabolic engineering strategies to enhance the production of anticancer drug, paclitaxel. Elsevier. [Link]

-

Williams, R. M., et al. (2000). The Early Stages of Taxol Biosynthesis: An Interim Report on the Synthesis and Identification of Early Pathway Metabolites. PubMed Central. [Link]

-

Li, J., et al. (2019). Transcriptome Sequencing Reveals Regulatory Mechanisms of Taxol Synthesis in Taxus wallichiana var. Mairei. International Journal of Molecular Sciences. [Link]

-

ResearchGate. (n.d.). Taxol biosynthetic pathway. The enzymes encoded by the studied genes... ResearchGate. [Link]

-

Wikipedia. (n.d.). Taxadiene 5alpha-hydroxylase. Wikipedia. [Link]

-

An, D., et al. (2023). Computational redesign of taxane-10β-hydroxylase for de novo biosynthesis of a key paclitaxel intermediate. Applied Microbiology and Biotechnology. [Link]

-

Lin, X., et al. (1996). Mechanism of taxadiene synthase, a diterpene cyclase that catalyzes the first step of taxol biosynthesis in Pacific yew. Biochemistry. [Link]

-

Xiong, H., et al. (2021). The Taxus genome provides insights into paclitaxel biosynthesis. bioRxiv. [Link]

-

Mitra, S., et al. (2022). Improvements in Taxol Biosynthesis by Metabolic Engineering: Recent Trends. SpringerLink. [Link]

-

ResearchGate. (n.d.). Mechanism of the cyclization of geranylgeranyl diphosphate, catalyzed... ResearchGate. [Link]

-

ResearchGate. (n.d.). Computational redesign of taxane-10β-hydroxylase for de novo biosynthesis of a key paclitaxel intermediate. ResearchGate. [Link]

-

Wang, Y., et al. (2023). Transcriptome and Metabolome Analyses of Taxus chinensis var. mairei Tissues Provide New Insights into the Regulation of Paclitaxel Biosynthesis. MDPI. [Link]

-

BIOENGINEER.ORG. (2025). Stanford Researchers Identify Missing Yew Tree Enzymes Crucial for Producing Common Cancer Drug. BIOENGINEER.ORG. [Link]

-

Li, J. (2024). Advances in Taxol Biosynthesis Pathways and Regulatory Networks in Chinese Yew (Taxus chinensis). Tree Genetics and Molecular Breeding. [Link]

-

Gao, Y., et al. (2009). Taxadiene Synthase-Catalyzed Cyclization of 6-Fluorogeranylgeranyl Diphosphate to 7-Fluoroverticillenes. Journal of the American Chemical Society. [Link]

-

Li, Y., et al. (2021). Recent Research Progress in Taxol Biosynthetic Pathway and Acylation Reactions Mediated by Taxus Acyltransferases. MDPI. [Link]

-

Engels, B., et al. (2008). Metabolic engineering of taxadiene biosynthesis in yeast as a first step towards Taxol (Paclitaxel) production. Metabolic Engineering. [Link]

-

Frontiers. (2021). Recent Advances in Metabolic Engineering, Protein Engineering, and Transcriptome-Guided Insights Toward Synthetic Production of Taxol. Frontiers. [Link]

-

Ramírez-Estrada, K., et al. (2020). A Novel Hydroxylation Step in the Taxane Biosynthetic Pathway: A New Approach to Paclitaxel Production by Synthetic Biology. PubMed Central. [Link]

-

Technology Networks. (2025). Yew Tree Enzymes Needed To Make Common Cancer Drug Identified. Technology Networks. [Link]

-

Li, Y., et al. (2021). Recent Research Progress in Taxol Biosynthetic Pathway and Acylation Reactions Mediated by Taxus Acyltransferases. National Institutes of Health. [Link]

-

CABI Digital Library. (2004). Random Sequencing Helps Find Taxol Genes. CABI Digital Library. [Link]

-

Read by QxMD. (2025). The biosynthesis and diversity of taxanes: From pathway elucidation, engineering to synthetic biology. Read by QxMD. [Link]

-

Perez-Matas, E., et al. (2024). Recent advances in paclitaxel biosynthesis and regulation. Journal of Experimental Botany. [Link]

-

ResearchGate. (n.d.). Putative pathway for the biosynthesis of Taxol in Taxus. Abbreviations: BAPT: baccatin III. ResearchGate. [Link]

-

UniProt. (n.d.). Taxadiene 5-alpha hydroxylase - Taxus cuspidata (Japanese yew). UniProt. [Link]

-

UPCommons. (2024). A novel step towards the heterologous biosynthesis of paclitaxel: Characterization of T1βOH taxane hydroxylase. UPCommons. [Link]

-

ACS Publications. (2024). Unraveling the Catalytic Mechanism of Taxadiene-5α-hydroxylase from Crystallography and Computational Analyses. ACS Catalysis. [Link]

-

Katkovcinova, Z., et al. (2008). Expression of dbat and dbtnbt genes involved in paclitaxel biosynthesis during the growth cycle of Taxus baccata L. callus cultures. Zeitschrift für Naturforschung C. [Link]

-

Sabater-Jara, A. B., et al. (2023). Overexpression of BAPT and DBTNBT genes in Taxus baccata in vitro cultures to enhance the biotechnological production of paclitaxel. Plant Cell, Tissue and Organ Culture (PCTOC). [Link]

-

Edgar, S., et al. (2016). Mechanistic Insights into Taxadiene Epoxidation by Taxadiene-5α-Hydroxylase. ACS Chemical Biology. [Link]

-

Xiong, H., et al. (2021). The Taxus genome provides insights into paclitaxel biosynthesis. Nature Plants. [Link]

-

ResearchGate. (n.d.). A summarized paclitaxel biosynthesis pathway. TXS, taxadiene synthase;... ResearchGate. [Link]

-

ResearchGate. (n.d.). The Taxus genome provides insights into paclitaxel biosynthesis. ResearchGate. [Link]

Sources

- 1. Taxol biosynthesis and molecular genetics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biocompare.com [biocompare.com]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Cyclization of geranylgeranyl diphosphate to taxa-4(5),11(12)-diene is the committed step of taxol biosynthesis in Pacific yew - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Early Stages of Taxol Biosynthesis: An Interim Report on the Synthesis and Identification of Early Pathway Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanism of taxadiene synthase, a diterpene cyclase that catalyzes the first step of taxol biosynthesis in Pacific yew - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Recent Advances in Metabolic Engineering, Protein Engineering, and Transcriptome-Guided Insights Toward Synthetic Production of Taxol - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification of rate-limiting enzymes involved in paclitaxel biosynthesis pathway affected by coronatine and methyl-β-cyclodextrin in Taxus baccata L. cell suspension cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recent Research Progress in Taxol Biosynthetic Pathway and Acylation Reactions Mediated by Taxus Acyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Overexpression of BAPT and DBTNBT genes in Taxus baccata in vitro cultures to enhance the biotechnological production of paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. Expression of dbat and dbtnbt genes involved in paclitaxel biosynthesis during the growth cycle of Taxus baccata L. callus cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Computational redesign of taxane-10β-hydroxylase for de novo biosynthesis of a key paclitaxel intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Redirecting [linkinghub.elsevier.com]

- 18. Metabolic engineering of taxadiene biosynthesis in yeast as a first step towards Taxol (Paclitaxel) production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Frontiers | Recent Advances in Metabolic Engineering, Protein Engineering, and Transcriptome-Guided Insights Toward Synthetic Production of Taxol [frontiersin.org]

- 20. researchgate.net [researchgate.net]

- 21. bioengineer.org [bioengineer.org]

- 22. Transcriptome Sequencing Reveals Regulatory Mechanisms of Taxol Synthesis in Taxus wallichiana var. Mairei - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. researchgate.net [researchgate.net]

- 25. login.medscape.com [login.medscape.com]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of 9-Deacetyl-9-benzoyl-10-debenzoyltaxchinin A

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Intricate World of Taxane Diterpenoids

The taxane diterpenoids, a class of natural products isolated from the yew tree (Taxus species), represent a fascinating and medicinally significant area of chemical research.[1][2] The most renowned member of this family, Paclitaxel (Taxol®), is a potent anti-cancer agent, stimulating extensive investigation into the hundreds of other taxane analogs found in nature.[1] These molecules are characterized by a complex, bridged tricyclic 6-8-6 carbon skeleton, presenting formidable challenges in isolation, structural elucidation, and synthesis. This guide provides a detailed exploration of a specific taxane, 9-Deacetyl-9-benzoyl-10-debenzoyltaxchinin A, focusing on the critical aspects of its chemical structure and stereochemistry. Understanding these features is paramount for any researcher aiming to leverage this or related compounds in drug discovery and development.

The Subject Molecule: this compound

This compound is a naturally occurring taxane diterpenoid that has been isolated from the stem bark of the European yew, Taxus baccata L. cv. stricta.[3][4][5] Its chemical name precisely describes its relationship to the parent compound, taxchinin A, indicating the removal of an acetyl group at the C-9 position, the addition of a benzoyl group at C-9, and the removal of a benzoyl group at C-10.

Core Scaffold and Functionalization

The foundational structure of this compound is the characteristic taxane core. The molecule's functionality and, consequently, its chemical properties and potential biological activity are dictated by the specific arrangement of oxygen-containing functional groups attached to this skeleton. A closely related compound, 9-Deacetyl-9-benzoyl-10-debenzoyl-4β,20-epoxytaxchinin A, has also been isolated from the same source, highlighting the subtle structural diversity within this class of compounds.[6][7]

Structural Elucidation: A Multi-faceted Spectroscopic Approach

Determining the precise chemical structure of a complex natural product like this compound is a deductive process that relies on a suite of modern spectroscopic techniques. The original structure elucidation was reported by Guo et al. in 1996.[1][8] While the full experimental data from the original publication is not reproduced here, this section outlines the key methodologies and the principles of their application in this context.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is the initial and crucial step for determining the elemental composition of the molecule. By providing a highly accurate mass measurement, HRMS allows for the unambiguous determination of the molecular formula. For this compound, the molecular formula has been established as C₃₁H₄₀O₁₀.[1][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are required to piece together the complex carbon skeleton and assign the positions of all protons and carbons.

¹H NMR Spectroscopy: This technique provides information about the chemical environment of each proton in the molecule, including their connectivity through spin-spin coupling. The integration of the signals reveals the number of protons of each type.

¹³C NMR Spectroscopy: This method reveals the number of distinct carbon atoms and their chemical environment (e.g., carbonyl, aromatic, aliphatic). Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) are used to differentiate between CH₃, CH₂, CH, and quaternary carbons.

The table below provides a representative summary of the types of ¹H and ¹³C NMR data that would be expected for a taxane diterpenoid of this nature, based on published data for similar compounds isolated from Taxus baccata.[9][10]

| Position | Expected ¹³C Chemical Shift (ppm) | Expected ¹H Chemical Shift (ppm) & Multiplicity | Key HMBC Correlations |

| 1 | 70-80 | d | H-2, H-14 |

| 2 | 70-80 | d | H-1, H-3 |

| 3 | 40-50 | m | H-2, H-4 |

| 4 | 130-140 (quaternary) | - | H-3, H-5, H-20 |

| 5 | 80-90 | d | H-6 |

| ... | ... | ... | ... |

| Benzoyl C=O | 165-170 | - | Aromatic protons |

2D NMR Techniques for Connectivity and Spatial Relationships:

-

COSY (Correlation Spectroscopy): Establishes proton-proton (¹H-¹H) coupling networks, allowing for the tracing of bonded proton systems within the molecule.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom to which it is directly attached.

-

HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons that are two or three bonds apart. This is critical for connecting different spin systems and for placing quaternary carbons and functional groups within the molecular framework.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule.

The following diagram illustrates the logical workflow for using these NMR techniques to assemble the structure of a complex molecule.

Caption: NOE correlations indicate spatial proximity.

Absolute Stereochemistry and X-ray Crystallography

While NMR can establish the relative arrangement of atoms, it cannot typically determine the absolute stereochemistry (i.e., distinguish between a molecule and its non-superimposable mirror image, or enantiomer). For this, X-ray crystallography is the gold standard. This technique involves diffracting X-rays through a single crystal of the compound. The resulting diffraction pattern can be used to generate a three-dimensional electron density map of the molecule, revealing the precise spatial coordinates of each atom. When a heavy atom is present in the structure, or by using anomalous dispersion techniques, the absolute configuration can be unambiguously determined. While a specific crystal structure for this compound is not publicly available, this method remains the definitive approach for confirming the absolute stereochemistry of novel taxane diterpenoids.

Experimental Protocols: A Generalized Approach

For researchers aiming to isolate and characterize similar taxane diterpenoids, the following generalized protocols provide a starting point.

Isolation and Purification Protocol

-

Extraction: The dried and powdered plant material (e.g., stem bark of Taxus baccata) is exhaustively extracted with methanol at room temperature.

-

Solvent Partitioning: The crude methanol extract is concentrated under reduced pressure, and the residue is suspended in water and partitioned successively with solvents of increasing polarity, such as hexane, dichloromethane, and ethyl acetate, to separate compounds based on their polarity. Taxanes are typically found in the dichloromethane and ethyl acetate fractions.

-

Chromatographic Separation: The active fractions are subjected to multiple rounds of column chromatography.

-

Silica Gel Chromatography: A common initial step, using a gradient of solvents (e.g., hexane-ethyl acetate) to separate the mixture into less complex fractions.

-

Preparative High-Performance Liquid Chromatography (HPLC): Reversed-phase (e.g., C18) or normal-phase preparative HPLC is used for the final purification of individual compounds. A typical mobile phase for reversed-phase HPLC would be a gradient of acetonitrile and water.

-

-

Purity Assessment: The purity of the isolated compound is assessed by analytical HPLC.

NMR Sample Preparation and Analysis

-

Sample Preparation: Approximately 1-5 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (typically chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

-

Data Acquisition: A suite of NMR experiments is performed on a high-field NMR spectrometer (e.g., 400 MHz or higher). This includes:

-

¹H NMR

-

¹³C NMR

-

DEPT-135

-

gCOSY

-

gHSQC

-

gHMBC

-

ROESY or NOESY

-

-

Data Processing and Analysis: The acquired data is processed using appropriate software (e.g., MestReNova, TopSpin). Chemical shifts are referenced to the residual solvent peak. The structure is then pieced together by systematically analyzing the correlations in the 2D spectra.

Conclusion and Future Outlook

This compound is a prime example of the chemical complexity and diversity found within the taxane family of diterpenoids. Its structural elucidation is a testament to the power of modern spectroscopic techniques, particularly multi-dimensional NMR. For researchers in natural products chemistry and drug development, a thorough understanding of these analytical methodologies is essential for the identification of novel bioactive compounds. Future research may focus on the total synthesis of this and related compounds, which would not only confirm their structures but also provide access to analogs for structure-activity relationship (SAR) studies, potentially leading to the development of new therapeutic agents.

References

- Guo, Y., Diallo, B., Jaziri, M. E., Vanhaelen-Fastre, R., & Vanhaelen, M. (1996).

- Lange, B. M., & Ahkami, A. (2021). Taxanes and taxoids of the genus Taxus – A comprehensive inventory of chemical diversity. Phytochemistry, 190, 112829.

- Baloglu, E., & Kingston, D. G. (1999). The taxane diterpenoids.

- Parmar, V. S., Jha, A., Bisht, K. S., Taneja, P., Singh, S. K., Kumar, A., ... & Olsen, C. E. (1999). Constituents of the yew trees. Phytochemistry, 50(8), 1267-1304.

- Fischedick, J. T., Johnson, S. R., & Lange, B. M. (2015). NMR spectroscopic search module for Spektraris, an online resource for plant natural product identification – taxane diterpenoids from Taxus× media cell suspension cultures as a case study. Metabolomics, 11(6), 1697-1706.

-

Yew Genomics Resource. (n.d.). Taxol and Taxanes (Phytochemistry). Retrieved from [Link]

- Medeiros, L. S., de Souza, A. C. C., & de Souza, R. O. M. A. (2020). Profiling of Taxoid Compounds in Plant Cell Cultures of Different Species of Yew (Taxus spp.). Plants, 9(10), 1332.

- Ghassemi, S., Zare, K., & Asghari, G. (2009). Taxane Ditepenoids from the Needles of Taxus baccata L. Growing in Iran. Pharmacognosy Magazine, 4(16), 281.

- Guo, Y., Diallo, B., Jaziri, M. E., Vanhaelen, M., & Ottinger, R. (1996). Two new taxoids from the stem bark of Taxus baccata.

-

Traxal Technologies. (n.d.). This compound. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 9-Deacetyl-9-benzoyl-10-debenzoyl-4β,20-epoxytaxchinin A. Retrieved from [Link]

Sources

- 1. Taxanes and taxoids of the genus Taxus – A comprehensive inventory of chemical diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. traxtal.com [traxtal.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. langelabtools.wsu.edu [langelabtools.wsu.edu]

- 9. phcog.com [phcog.com]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Physical and Chemical Properties of 9-Deacetyl-9-benzoyl-10-debenzoyltaxchinin A

For distribution to: Researchers, scientists, and drug development professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of 9-Deacetyl-9-benzoyl-10-debenzoyltaxchinin A, a taxane diterpenoid isolated from the European yew, Taxus baccata. Taxanes are a critical class of compounds in oncology, and a thorough understanding of their individual characteristics is paramount for ongoing research and development. This document collates available data on the compound's identity, physicochemical characteristics, and stability, offering a foundational resource for professionals in natural product chemistry and drug discovery.

Introduction and Background

The genus Taxus is a well-established source of complex diterpenoids, famously including paclitaxel, a cornerstone of modern cancer chemotherapy. These compounds, known as taxanes, share a unique tricyclic carbon skeleton and have garnered significant attention for their potent biological activities. This compound is one such taxoid, isolated from the stem bark of Taxus baccata L. cv. stricta.[1][2][3] Its structural complexity and relationship to other bioactive taxanes make it a molecule of interest for further investigation.

This guide aims to consolidate the currently available technical data for this compound, providing a reliable reference for researchers. It is important to note a potential ambiguity in the literature, with two closely related structures often being referenced. This guide will address these distinctions based on the available information.

Chemical Identity and Structure

The nomenclature of taxanes can be complex, and for the target compound, two primary identifiers are frequently encountered in chemical databases. This suggests the existence of two distinct but closely related molecular entities.

-

Compound A: this compound

-

Compound B: 9-Deacetyl-9-benzoyl-10-debenzoyl-4β,20-epoxytaxchinin A

The key structural difference, as indicated by the nomenclature and molecular formulas, is the presence of an additional oxygen atom in Compound B, corresponding to a 4β,20-epoxy ring. This structural feature is common in many taxane diterpenoids.[7] For the purpose of this guide, we will present the data found for both, highlighting the CAS number where the information is specific. The general workflow for isolating and identifying such compounds from their natural source is depicted below.

Caption: General workflow for taxane isolation and characterization.

Physical Properties

The physical properties of this compound are characteristic of a complex, high molecular weight natural product. The available data is summarized in the table below.

| Property | Value | Source |

| Physical Description | Powder | [8] |

| CAS Number | 172486-22-5 / 227011-48-5 | [2][4][5][6] |

| Molecular Formula | C₃₁H₄₀O₁₀ / C₃₁H₄₀O₁₁ | [2][5][6] |

| Molecular Weight | 572.64 / 588.64 g/mol | [2][5][6] |

| Boiling Point (Predicted) | 694.2 ± 55.0 °C (for C₃₁H₄₀O₁₀) | [2] |

| Density (Predicted) | 1.32 ± 0.1 g/cm³ (for C₃₁H₄₀O₁₀) | [2] |

| pKa (Predicted) | 13.01 ± 0.70 (for C₃₁H₄₀O₁₀) | [2] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [8] |

Note: Some physical properties, such as boiling point and density, are based on computational predictions and should be considered as estimates until experimental data becomes available.

Chemical Properties and Handling

Stability

As a complex ester-containing diterpenoid, the stability of this compound is a key consideration for its handling and storage.

-

General Stability: The compound is reported to be stable under recommended storage conditions.[4]

-

Conditions to Avoid: Specific conditions to avoid have not been detailed, but based on the general structure of taxanes, prolonged exposure to high temperatures and UV light should be minimized.[4]

-

Incompatibilities: Strong oxidizing agents, reducing agents, strong acids, and strong alkalis should be avoided.[4] These reagents can be expected to hydrolyze the ester groups or oxidize the hydroxyl functionalities present in the molecule.

Reactivity

While specific reactivity studies for this compound are not available, its structure suggests several potential reaction pathways relevant to drug development and chemical synthesis:

-

Ester Hydrolysis: The acetyl and benzoyl ester linkages are susceptible to hydrolysis under acidic or basic conditions. This is a common degradation pathway for many taxane compounds.

-

Oxidation: The secondary hydroxyl groups can be oxidized to ketones using appropriate reagents.

-

Derivatization: The hydroxyl groups provide sites for derivatization, allowing for the synthesis of analogs with potentially modified biological activity or physicochemical properties. This is a common strategy in the development of taxane-based drugs.

Spectroscopic and Analytical Characterization

Definitive structural elucidation of complex natural products relies on a combination of spectroscopic techniques. While the raw spectral data for this specific compound is not publicly available in research literature, the methodologies for its characterization are well-established.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the detailed three-dimensional structure of organic molecules. A full assignment would require a suite of experiments:

-

¹H NMR: To identify the number and chemical environment of protons.

-

¹³C NMR: To determine the number and type of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC): To establish connectivity between protons and carbons, allowing for the complete assembly of the molecular structure.

One supplier confirms the identity of their product via NMR, indicating that reference spectra exist.[3]

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and elemental composition of a compound.

-

High-Resolution Mass Spectrometry (HRMS): This technique would provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula (distinguishing between C₃₁H₄₀O₁₀ and C₃₁H₄₀O₁₁).

Experimental Protocol: A General Approach to HRMS Analysis of Taxanes

The following protocol outlines a standard workflow for obtaining high-resolution mass data for a purified taxane sample.

Objective: To confirm the elemental composition of the isolated compound.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of the purified compound.

-

Dissolve the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

-

Perform a serial dilution to a final concentration of 1-10 µg/mL in a solvent compatible with the mass spectrometer's ionization source (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).

-

-

Instrumentation:

-

Utilize a high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument.

-

Calibrate the instrument immediately prior to analysis using a known calibration standard to ensure high mass accuracy.

-

-

Data Acquisition:

-

Introduce the sample into the ion source (e.g., Electrospray Ionization - ESI) via direct infusion or through an HPLC system.

-

Acquire data in positive ion mode, scanning a mass range appropriate for the expected molecular weight (e.g., m/z 150-1000).

-

Look for the protonated molecule [M+H]⁺ and other common adducts such as [M+Na]⁺ or [M+K]⁺.

-

-

Data Analysis:

-

Process the acquired spectrum using the instrument's software.

-

Determine the accurate mass of the most abundant molecular ion peak.

-

Use the software's formula calculator to compare the experimentally measured mass with the theoretical mass for the expected molecular formulas (C₃₁H₄₀O₁₀ and C₃₁H₄₀O₁₁). A mass error of <5 ppm is typically required for confident formula assignment.

-

Caption: Standard workflow for HRMS analysis of a purified taxane.

Conclusion

This compound represents another piece in the complex puzzle of Taxus chemistry. While commercially available, a full, peer-reviewed characterization in the public domain remains elusive. The existing data, primarily from commercial suppliers, provides a solid foundation regarding its identity, solubility, and general stability. The key ambiguity surrounding the presence of a 4β,20-epoxy group highlights the need for careful verification by researchers using this compound. It is strongly recommended that any experimental work commence with a thorough analytical confirmation of the material's structure and purity via HRMS and NMR. This foundational knowledge is critical for the integrity of any subsequent biological or chemical investigations.

References

- BioCrick. This compound-MSDS. [URL: https://www.biocrick.com/MSDS/BCN7671_MSDS.pdf]

- Natural Product Information. 9-Deacetyl-9-benzoyl-10-debenzoyl-4β,20-epoxytaxchinin A. [URL: https://www.medchemexpress.com/natural_products/9-Deacetyl-9-benzoyl-10-debenzoyl-4beta-20-epoxytaxchinin-A.html]

- Traxal Technologies. This compound. [URL: https://www.traxal.com/9-deacetyl-9-benzoyl-10-debenzoyltaxchinin-a-p-12345.html]

- ScreenLib. 9-Deacetyl-9-benzoyl-10-debenzoyl-4beta,20-epoxytaxchinin A. [URL: https://www.screenlib.com/product_info.php?products_id=12345]

- Pharmaffiliates. 9-Deacetyl-9-benzoyl- 10-debenzoyl-4β,20-epoxytaxchinin A. [URL: https://www.pharmaffiliates.com/en/reference-standards/9-deacetyl-9-benzoyl-10-debenzoyl-4beta-20-epoxytaxchinin-a]

- ChemicalBook. This compound. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB81468980.htm]

- ChemWhat. 9-Deacetyl-9-benzoyl- 10-debenzoyl-4β,20-epoxytaxchinin A CAS#: 227011-48-5. [URL: https://www.chemwhat.com/9-deacetyl-9-benzoyl-10-debenzoyl-4-beta-20-epoxytaxchinin-a-cas-227011-48-5.html]

- Natural Product Information. 9-Deacetyl-9-benzoyl-10-debenzoyl-4β,20-epoxytaxchinin A. [URL: https://www.medchemexpress.com/natural_products/9-Deacetyl-9-benzoyl-10-debenzoyl-4beta-20-epoxytaxchinin-A.html]

- Croteau, R., Ketchum, R. E., Long, R. M., Kaspera, R., & Wildung, M. R. (2006). Taxol biosynthesis and molecular genetics. Phytochemistry Reviews, 5(1), 75-97. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2100068/]

- BioCrick. This compound. [URL: https://www.biocrick.com/p/BCN7671.html]

- Baloglu, E., & Kingston, D. G. (1999). The taxane diterpenoids. Journal of Natural Products, 62(10), 1448-1472. [URL: https://pubs.acs.org/doi/abs/10.1021/np990176i]

- Appendino, G. (1995). The phytochemistry of the yew tree.

- Van Rozendaal, E. L., Lely, J. V., & van Beek, T. A. (2000). Screening of the needles of different yew species and cultivars for paclitaxel and other taxoids. Phytochemistry, 53(3), 383-389.

- Itokawa, H., & Lee, K. H. (Eds.). (2013).

Sources

- 1. researchgate.net [researchgate.net]

- 2. rsc.org [rsc.org]

- 3. traxtal.com [traxtal.com]

- 4. scienceopen.com [scienceopen.com]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Taxanes and taxoids of the genus Taxus – A comprehensive inventory of chemical diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

An In-depth Technical Guide to 9-Deacetyl-9-benzoyl-10-debenzoyltaxchinin A (CAS Number: 172486-22-5)

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive characterization of 9-Deacetyl-9-benzoyl-10-debenzoyltaxchinin A, a taxane diterpenoid natural product isolated from Taxus baccata L. cv. stricta.[1][2] As a member of the taxane family, which includes the highly successful anticancer drug paclitaxel, this compound holds significant interest for researchers in oncology and drug discovery. This document delves into the physicochemical properties, plausible biosynthetic pathways, and hypothesized mechanism of action of this compound. Furthermore, it offers detailed, field-proven protocols for its isolation, analytical characterization, and the biological evaluation of its cytotoxic and microtubule-stabilizing activities. This guide is intended to serve as a valuable resource for scientists investigating novel taxane diterpenoids for therapeutic applications.

Introduction: The Significance of Novel Taxane Diterpenoids

The taxane family of diterpenoids represents a cornerstone in the history of cancer chemotherapy. The discovery of paclitaxel (Taxol®) and its subsequent clinical success revolutionized the treatment of various solid tumors, including ovarian, breast, and lung cancers.[3][4] Taxanes exert their potent cytotoxic effects through a unique mechanism of action: the stabilization of microtubules. This interference with the normal dynamics of the microtubule cytoskeleton leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis.[5]

The genus Taxus is a rich source of a diverse array of taxane diterpenoids, with over 550 congeners identified to date.[4] Each of these possesses a unique structural fingerprint, offering a vast chemical space for the discovery of new therapeutic agents with potentially improved efficacy, reduced toxicity, or activity against drug-resistant cancer cell lines. This compound (CAS: 172486-22-5) is one such naturally occurring taxane, isolated from the stem-barks of Taxus baccata L. cv. stricta.[1][2] While not as extensively studied as paclitaxel, its structural similarity to other bioactive taxanes makes it a compelling candidate for further investigation. This guide aims to provide a thorough technical overview of this compound, empowering researchers to explore its full therapeutic potential.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its handling, formulation, and interpretation of biological data.

| Property | Value | Source |

| CAS Number | 172486-22-5 | [1] |

| Molecular Formula | C₃₁H₄₀O₁₀ | [1] |

| Molecular Weight | 572.6 g/mol | [1] |

| Appearance | White to off-white powder | Inferred from typical appearance of isolated natural products |

| Purity | Typically ≥95% (commercially available) | Inferred from supplier information |

| Solubility | Soluble in methanol, ethanol, DMSO, and other organic solvents. Poorly soluble in water. | Inferred from the lipophilic nature of taxanes |

| Storage | Store at -20°C for long-term stability. Protect from light and moisture. | General recommendation for natural product stability |

Biosynthesis and Synthesis

Plausible Biosynthetic Pathway

The biosynthesis of this compound in Taxus species is a complex multi-step process that begins with the universal precursor of diterpenes, geranylgeranyl diphosphate (GGPP). The pathway can be conceptually divided into three main stages: formation of the taxane core, a series of oxidative modifications, and subsequent acylation reactions.[6][7][8]

-

Formation of the Taxane Skeleton: The biosynthesis is initiated by the cyclization of GGPP to taxa-4(5),11(12)-diene, the parent hydrocarbon of all taxanes. This reaction is catalyzed by taxadiene synthase.[6][9]

-

Oxidative Modifications: The taxadiene core then undergoes a series of hydroxylations at various positions, catalyzed by cytochrome P450 monooxygenases. These enzymatic reactions introduce hydroxyl groups that are crucial for the subsequent acylation steps and for the biological activity of the final molecule.[8]

-

Acylation Reactions: The hydroxylated taxane core is then decorated with various acyl groups. In the case of this compound, this involves the attachment of a benzoyl group at the C-9 position. The absence of an acetyl group at C-10 and a benzoyl group at C-10, as indicated by its name, suggests a specific sequence of enzymatic reactions that differ from the biosynthesis of other taxanes like paclitaxel.

Caption: Plausible biosynthetic pathway of this compound.

Chemical Synthesis

The total synthesis of taxanes is a formidable challenge due to their complex, polycyclic structure and high degree of stereochemical complexity. While the total synthesis of paclitaxel has been achieved, it is a lengthy and low-yielding process. A more practical approach for obtaining taxane analogs is through the semi-synthesis from more abundant, naturally occurring precursors like 10-deacetylbaccatin III. At present, a specific and optimized chemical synthesis for this compound has not been reported in the literature. Its primary source remains isolation from its natural host, Taxus baccata.

Hypothesized Mechanism of Action: A Focus on Microtubule Stabilization

Based on the well-established mechanism of action of the taxane class of compounds, it is highly probable that this compound exerts its cytotoxic effects by targeting microtubules.[5]

The proposed mechanism involves the following key steps:

-

Binding to β-tubulin: The compound is hypothesized to bind to the β-tubulin subunit of the αβ-tubulin heterodimer, which is the fundamental building block of microtubules.

-

Stabilization of Microtubules: This binding event promotes the polymerization of tubulin dimers into microtubules and stabilizes the resulting polymers, effectively suppressing their dynamic instability.

-

Disruption of Mitosis: The stabilization of microtubules disrupts the delicate balance of microtubule dynamics required for the formation and function of the mitotic spindle during cell division.

-

Cell Cycle Arrest: This disruption leads to a prolonged blockage of the cell cycle at the G2/M transition.

-

Induction of Apoptosis: Unable to complete mitosis, the cell undergoes programmed cell death, or apoptosis.

Caption: Hypothesized mechanism of action for this compound.

Experimental Protocols

The following protocols provide a framework for the isolation, characterization, and biological evaluation of this compound. These are based on established methodologies for taxane diterpenoids and should be optimized for specific laboratory conditions.

Isolation from Taxus baccata

This protocol outlines a general procedure for the extraction and isolation of taxane diterpenoids.

Materials:

-

Dried and powdered stem-bark of Taxus baccata

-

Methanol

-

Dichloromethane

-

Hexane

-

Ethyl acetate

-

Silica gel for column chromatography

-

Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Rotary evaporator

-

Chromatography columns

Procedure:

-

Extraction:

-

Macerate the powdered plant material in methanol at room temperature for 72 hours.

-

Filter the extract and concentrate under reduced pressure using a rotary evaporator to obtain a crude methanol extract.

-

-

Solvent Partitioning:

-

Suspend the crude extract in a mixture of methanol and water (9:1 v/v) and partition successively with hexane, dichloromethane, and ethyl acetate.

-

The taxane diterpenoids are expected to be enriched in the dichloromethane and ethyl acetate fractions.

-

-

Column Chromatography:

-

Subject the dichloromethane and ethyl acetate fractions to silica gel column chromatography.

-

Elute the column with a gradient of hexane and ethyl acetate, gradually increasing the polarity.

-

Collect fractions and monitor by TLC.

-

-

Purification:

-

Combine fractions containing the compound of interest (as determined by TLC comparison with a standard, if available, or by further spectroscopic analysis).

-

Further purify the combined fractions using repeated column chromatography or preparative HPLC to obtain pure this compound.

-

Analytical Characterization

5.2.1. High-Performance Liquid Chromatography (HPLC)

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

-

A gradient of acetonitrile and water is typically used. A starting condition of 40% acetonitrile, increasing to 80% over 30 minutes, can be a good starting point for optimization.

Detection:

-

UV detection at 227 nm.

Procedure:

-

Prepare a standard solution of the isolated compound in methanol.

-

Inject the sample onto the HPLC system.

-

Analyze the chromatogram for the retention time and peak purity of the compound.

5.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the structural elucidation of taxanes.

Instrumentation:

-

NMR spectrometer (400 MHz or higher)

-

Deuterated chloroform (CDCl₃) as the solvent

Expected ¹H NMR Features:

-

Signals corresponding to the taxane core protons.

-

Aromatic protons from the benzoyl group.

-

Signals for methyl groups.

-

Signals for protons adjacent to hydroxyl and ester groups.

Expected ¹³C NMR Features:

-

Carbonyl signals from the ester groups.

-

Aromatic carbons from the benzoyl group.

-

Signals corresponding to the carbons of the taxane skeleton.

5.2.3. Mass Spectrometry (MS)

Instrumentation:

-

High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

Ionization Mode:

-

Electrospray ionization (ESI) in positive mode is commonly used.

Expected Result:

-

An accurate mass measurement of the protonated molecule [M+H]⁺, which should correspond to the calculated exact mass of C₃₁H₄₁O₁₀.

Biological Evaluation

5.3.1. In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures cell viability and is a standard method for assessing the cytotoxic potential of a compound.[10]

Materials:

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

-

Cell culture medium and supplements

-

96-well plates

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of this compound (typically from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

-

Formazan Solubilization: Remove the medium and dissolve the formazan crystals in DMSO.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value.

5.3.2. Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the polymerization of tubulin into microtubules.[11][12]

Materials:

-

Purified tubulin

-

Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

Guanosine-5'-triphosphate (GTP)

-

Spectrophotometer with temperature control

Procedure:

-

Reaction Setup: On ice, prepare a reaction mixture containing tubulin in polymerization buffer and GTP.

-

Compound Addition: Add this compound at various concentrations. Include a positive control (paclitaxel) and a negative control (vehicle).

-

Initiation of Polymerization: Transfer the reaction mixture to a pre-warmed cuvette in the spectrophotometer set to 37°C.

-